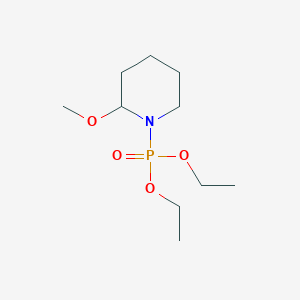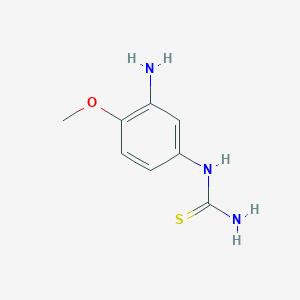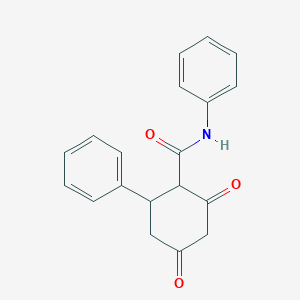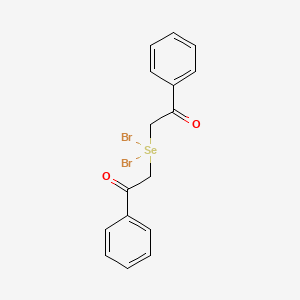![molecular formula C7H12Cl2N2OSi B14357725 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one CAS No. 91360-75-7](/img/structure/B14357725.png)
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two chlorine atoms, a methyl group, and a trimethylsilyl-imino group attached to the azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one typically involves the reaction of dichloroketene with corresponding imine derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the azetidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The azetidinone ring can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidinones, while hydrolysis can produce carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one involves its interaction with specific molecular targets. The presence of chlorine atoms and the trimethylsilyl-imino group can influence its reactivity and binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dichloro-1-methyl-4-(naphthalene-2-yl)azetidin-2-one: Another azetidinone derivative with a naphthalene group.
3,3-Dichloro-1-methyl-4-(phenyl)azetidin-2-one: A similar compound with a phenyl group instead of the trimethylsilyl-imino group.
Uniqueness
3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one is unique due to the presence of the trimethylsilyl-imino group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
91360-75-7 |
|---|---|
Molekularformel |
C7H12Cl2N2OSi |
Molekulargewicht |
239.17 g/mol |
IUPAC-Name |
3,3-dichloro-1-methyl-4-trimethylsilyliminoazetidin-2-one |
InChI |
InChI=1S/C7H12Cl2N2OSi/c1-11-5(10-13(2,3)4)7(8,9)6(11)12/h1-4H3 |
InChI-Schlüssel |
DFAIBTOUKLVVPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=N[Si](C)(C)C)C(C1=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


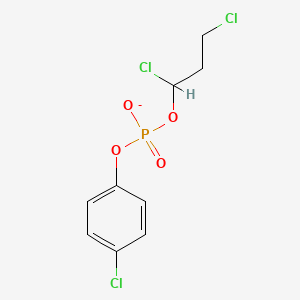
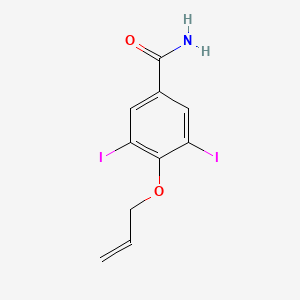
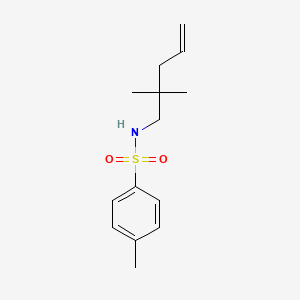
![4-(Heptyloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14357672.png)
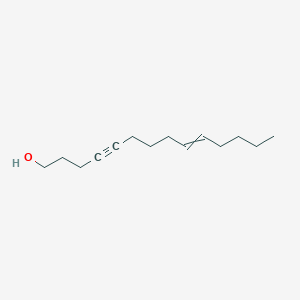

![5-[(14-Bromotetradecyl)oxy]naphthalen-1-OL](/img/structure/B14357677.png)


